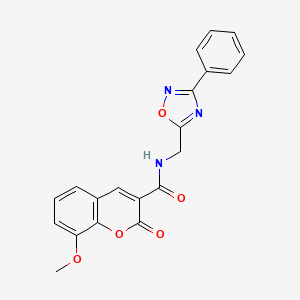
3,5-Dimethoxycyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxycyclohexan-1-ol is an organic compound with the molecular formula C8H16O3 It is a cyclohexanol derivative where two methoxy groups are attached to the 3rd and 5th positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxycyclohexan-1-ol typically involves the methoxylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 60-80°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products:
Oxidation: Formation of 3,5-dimethoxycyclohexanone.
Reduction: Formation of 3,5-dimethoxycyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dimethoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxycyclohexan-1-ol involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also affect cellular pathways by modulating the activity of specific proteins and enzymes.
Comparaison Avec Des Composés Similaires
3,5-Dimethylcyclohexanol: Similar in structure but with methyl groups instead of methoxy groups.
3,5-Dichlorocyclohexanol: Contains chlorine atoms instead of methoxy groups.
3,5-Dihydroxycyclohexanol: Has hydroxyl groups instead of methoxy groups.
Uniqueness: 3,5-Dimethoxycyclohexan-1-ol is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These properties include increased solubility in organic solvents and specific reactivity patterns in chemical reactions.
Propriétés
IUPAC Name |
3,5-dimethoxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-7-3-6(9)4-8(5-7)11-2/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSMLWJSCSQCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CC(C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)


![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)
![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2653742.png)

![Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2653744.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2653746.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653754.png)
